molecular formula C9H19Cl2F3N2 B13339333 2,2,2-trifluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine;dihydrochloride

2,2,2-trifluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine;dihydrochloride

Cat. No.: B13339333
M. Wt: 283.16 g/mol
InChI Key: NTPQFWHMGAKYEN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine;dihydrochloride is a chemical compound with a unique structure that includes a trifluoromethyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine typically involves the reaction of a trifluoromethyl-containing precursor with a piperidine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

2,2,2-Trifluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and its use as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The piperidine ring can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-(4-methylpiperidin-3-yl)acetamide
  • 2,2,2-Trifluoro-N-(2-methylpiperidin-4-yl)acetamide

Uniqueness

2,2,2-Trifluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine is unique due to its specific combination of a trifluoromethyl group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H19Cl2F3N2

Molecular Weight

283.16 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine;dihydrochloride

InChI

InChI=1S/C9H17F3N2.2ClH/c1-8(2-4-13-5-3-8)6-14-7-9(10,11)12;;/h13-14H,2-7H2,1H3;2*1H

InChI Key

NTPQFWHMGAKYEN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)CNCC(F)(F)F.Cl.Cl

Origin of Product

United States

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